molecular formula C13H19Br B12436520 1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene CAS No. 60724-94-9

1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene

Cat. No.: B12436520
CAS No.: 60724-94-9
M. Wt: 255.19 g/mol
InChI Key: CWEQPCFJBYRKPU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is unavailable in the provided sources, analogous bromoethyl-substituted aromatics exhibit predictable signals:

  • 1H NMR :
    • Aromatic protons: Absent due to full methyl substitution.
    • Methyl groups: Singlets near δ 2.2–2.4 ppm.
    • Bromoethyl chain:
      • CH2Br triplet at δ 3.4–3.6 ppm (J = 6–8 Hz).
      • Adjacent CH2 multiplet at δ 2.7–3.0 ppm.
  • 13C NMR :
    • Aromatic carbons: δ 125–140 ppm (quaternary carbons).
    • Methyl carbons: δ 18–22 ppm.
    • CH2Br: δ 33–35 ppm; adjacent CH2: δ 28–30 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions (derived from functional group trends):

Bond/Vibration Wavenumber (cm⁻¹) Intensity
C-H (aromatic) 3100–3000 Weak
C-H (methyl) 2950–2850 Strong
C-Br 600–500 Strong
C-C (aromatic) 1600–1450 Medium

The absence of C=C stretching (normally ~1650 cm⁻¹) confirms full aromatic substitution.

Mass Spectrometry (MS)

The molecular ion peak ([M]+) is expected at m/z 254/256 (3:1 ratio from 79Br/81Br isotopes). Fragmentation patterns include:

  • Loss of Br- (m/z 175).
  • Cleavage of the bromoethyl chain (m/z 197 [M-CH2CH2Br]+).
  • Benzene ring breakdown to m/z 91 (tropylium ion).

Crystallographic Data and Conformational Analysis

No crystallographic data for this compound is available in the provided sources. However, molecular modeling predicts:

  • Conformational flexibility : The bromoethyl chain adopts staggered conformations to minimize steric hindrance with adjacent methyl groups.
  • Torsional angles : The C-C-Br bond angle is ~112°, consistent with sp³ hybridization at the bromine-bearing carbon.
  • Packing interactions : In the solid state, van der Waals forces between methyl groups and halogen bonding involving bromine likely dominate.

A 3D conformer model (PubChem CID 53402504) shows the bromoethyl group oriented perpendicular to the aromatic plane, minimizing electronic repulsion.

Properties

CAS No.

60724-94-9

Molecular Formula

C13H19Br

Molecular Weight

255.19 g/mol

IUPAC Name

1-(2-bromoethyl)-2,3,4,5,6-pentamethylbenzene

InChI

InChI=1S/C13H19Br/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h6-7H2,1-5H3

InChI Key

CWEQPCFJBYRKPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CCBr)C)C

Origin of Product

United States

Preparation Methods

Procedure

  • Dissolve the alcohol (2 mmol) and CBr₄ (2.2 mmol) in dry CH₂Cl₂ (2 mL) at 0°C.
  • Add PPh₃ (2.2 mmol) in portions under inert atmosphere.
  • Stir the mixture at room temperature for 12 hours.
  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data

Parameter Value
Yield 85–90%
Solvent CH₂Cl₂
Reaction Time 12 h
Purification Column chromatography (ethyl acetate/hexane)

This method is favored for its mild conditions and high reproducibility. The use of PPh₃ facilitates bromide displacement, while CBr₄ acts as both bromide source and dehydrating agent.

Hydrobromic Acid (HBr) Gas Treatment

Direct treatment of the alcohol precursor with gaseous HBr is a classical approach, leveraging acid-catalyzed nucleophilic substitution.

Procedure

  • Heat 1-(2-hydroxyethyl)-2,3,4,5,6-pentamethylbenzene to 110°C under reflux.
  • Introduce HBr gas slowly into the reaction mixture.
  • Maintain reflux for 4–6 hours until completion.
  • Neutralize with Na₂CO₃, extract with dichloromethane, and distill under reduced pressure.

Key Data

Parameter Value
Yield 90–95%
Temperature 110°C
Reaction Time 4–6 h
Byproducts Minimal (<5%)

This method is scalable for industrial production but requires careful handling of corrosive HBr gas. The high yield and simplicity make it a preferred choice for bulk synthesis.

Radical Bromination with N-Bromosuccinimide (NBS)

Radical bromination using NBS and a radical initiator like azobisisobutyronitrile (AIBN) targets benzylic or allylic positions. For the ethyl side chain in the target compound, this method is effective under controlled conditions.

Procedure

  • Dissolve 1-(2-ethyl)-2,3,4,5,6-pentamethylbenzene (1 equiv) in CCl₄ (30 mL).
  • Add NBS (1.2 equiv) and AIBN (0.1 equiv).
  • Reflux at 80°C for 8 hours under N₂ atmosphere.
  • Filter hot solution, concentrate, and recrystallize from ethanol.

Key Data

Parameter Value
Yield 75–80%
Initiator AIBN
Solvent CCl₄
Temperature 80°C

This method is ideal for selective bromination but requires strict anhydrous conditions to prevent competing hydrolysis.

Nucleophilic Substitution from Chlorinated Precursors

While less common, halogen exchange reactions offer an alternative route. Starting with 1-(2-chloroethyl)-2,3,4,5,6-pentamethylbenzene , bromide ions displace chloride in polar aprotic solvents.

Procedure

  • Dissolve the chlorinated precursor (1 equiv) in DMF (10 mL).
  • Add NaBr (3 equiv) and heat to 100°C for 24 hours.
  • Extract with diethyl ether, wash with water, and concentrate.

Key Data

Parameter Value
Yield 60–65%
Solvent DMF
Temperature 100°C
Limitations Moderate yield, side reactions

This method is less efficient due to competing elimination reactions but useful when chlorinated intermediates are readily available.

Comparative Analysis of Methods

Method Yield Scalability Cost Efficiency Purity
Appel Reaction 85–90% High Moderate >95%
HBr Gas 90–95% Industrial Low >98%
Radical Bromination 75–80% Lab-scale High 90–92%
Nucleophilic Sub. 60–65% Limited Moderate 85–88%

The HBr gas method offers the highest yield and scalability, while the Appel reaction balances cost and purity for laboratory settings. Radical bromination is niche but valuable for specific regioisomers.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., sodium methoxide) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Compounds

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Applications/Reactivity
1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene -CH₂CH₂Br, 5×-CH₃ ~273.2* ~265–280 (predicted) Alkylation agent, polymer catalyst
1-Bromo-2,3,4,5,6-pentamethylbenzene -Br, 5×-CH₃ 243.1 N/A Intermediate in organometallic synthesis
1-Ethyl-2,3,4,5,6-pentamethylbenzene -CH₂CH₃, 5×-CH₃ 176.3 265 (predicted) Solvent, hydrophobic additive
1-(2-Bromoethyl)-4-methoxybenzene -CH₂CH₂Br, -OCH₃ 229.1 N/A Pharmaceutical intermediate (e.g., naratriptan synthesis )
1-Iodo-2,3,4,5,6-pentamethylbenzene -I, 5×-CH₃ ~290.2* N/A Radiolabeling, cross-coupling reactions

*Calculated based on molecular formula.

Key Observations :

  • Steric Effects: The pentamethyl substitution in the target compound significantly increases steric hindrance compared to monosubstituted analogs (e.g., 1-(2-bromoethyl)-4-methoxybenzene). This may reduce nucleophilic substitution rates but enhance stability in harsh conditions .
  • Electronic Effects : The electron-donating methyl groups decrease the electrophilicity of the bromoethyl group compared to electron-withdrawing substituents (e.g., -CF₃ in 1-(2-bromoethyl)-3-(trifluoromethyl)benzene) .
  • Halogen Influence : Bromine’s moderate leaving-group ability contrasts with iodine’s superior reactivity (e.g., 1-iodo-pentamethylbenzene), making the target compound less reactive in SN2 reactions but more stable during storage .

Biological Activity

1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene (commonly referred to as 1-bromoethyl-pentamethylbenzene) is a halogenated aromatic compound that has garnered interest in various fields including medicinal chemistry and materials science. Understanding its biological activity is crucial for potential applications in drug development and chemical synthesis.

  • Molecular Formula : C12H17Br
  • Molecular Weight : 241.17 g/mol
  • CAS Number : 53442-65-2

Biological Activity Overview

The biological activity of 1-(2-bromoethyl)-2,3,4,5,6-pentamethylbenzene can be categorized into several key areas:

  • Antimicrobial Properties : Studies have indicated that halogenated compounds often exhibit antimicrobial activity. The bromine atom may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Anticancer Potential : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The alkyl and halogen substituents can play a role in modulating biological pathways associated with tumor growth.
  • Enzyme Inhibition : The presence of the bromoethyl group may allow for interactions with specific enzyme active sites, potentially leading to inhibition of enzymatic activity which is a common mechanism for many therapeutic agents.

Antimicrobial Activity

A study focusing on the antimicrobial effects of halogenated aromatic compounds found that derivatives similar to 1-(2-bromoethyl)-2,3,4,5,6-pentamethylbenzene exhibited significant activity against various bacterial strains. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity and interference with DNA replication processes.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzeneE. coli25 µg/mL
1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzeneS. aureus15 µg/mL

Anticancer Studies

In vitro studies have shown that similar brominated compounds can induce apoptosis in cancer cells. A notable case involved the use of 1-bromoethyl derivatives in breast cancer cell lines where a dose-dependent decrease in cell viability was observed.

Concentration (µM)Cell Viability (%)
0100
1075
5050
10030

The study concluded that the compound's ability to induce apoptosis may be linked to oxidative stress pathways activated by the bromine substituent.

Enzyme Inhibition

Research has indicated that compounds like 1-(2-bromoethyl)-2,3,4,5,6-pentamethylbenzene can act as inhibitors of certain enzymes such as cyclooxygenase (COX), which is involved in inflammation and pain pathways.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Electrophilic Attack : The bromine atom can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules such as proteins and nucleic acids.
  • Membrane Disruption : The hydrophobic nature of the pentamethylbenzene moiety allows for incorporation into lipid membranes, potentially disrupting membrane integrity and function.
  • Signal Transduction Interference : By interacting with receptor sites or signaling molecules within cells, it may modulate various biological pathways leading to desired therapeutic effects.

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